molecular formula C30H33N3O2 B11599589 11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11599589
M. Wt: 467.6 g/mol
InChI Key: AVJRABXGGVIUID-UHFFFAOYSA-N
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Description

11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the diethylamino group: This step usually involves nucleophilic substitution reactions.

    Methoxylation: The methoxy group is introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can modify the aromatic rings or the diazepin core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.

    Biological Research: It is used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets could include:

    Neuroreceptors: The compound may bind to and modulate the activity of certain neuroreceptors, influencing neurological function.

    Enzymes: It could inhibit or activate specific enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 11-[4-(dimethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

The unique combination of the diethylamino and methoxy groups in 11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one distinguishes it from similar compounds. This specific structure may confer unique pharmacological properties and reactivity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H33N3O2

Molecular Weight

467.6 g/mol

IUPAC Name

6-[4-(diethylamino)phenyl]-9-(3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H33N3O2/c1-4-33(5-2)23-15-13-20(14-16-23)30-29-27(31-25-11-6-7-12-26(25)32-30)18-22(19-28(29)34)21-9-8-10-24(17-21)35-3/h6-17,22,30-32H,4-5,18-19H2,1-3H3

InChI Key

AVJRABXGGVIUID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC5=CC=CC=C5N2

Origin of Product

United States

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